molecular formula C17H22N2O B085804 4,4'-Bis(dimethylamino)benzhydrol CAS No. 119-58-4

4,4'-Bis(dimethylamino)benzhydrol

Cat. No.: B085804
CAS No.: 119-58-4
M. Wt: 270.37 g/mol
InChI Key: YLZSIUVOIFJGQZ-UHFFFAOYSA-N
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Description

4,4’-Bis(dimethylamino)benzhydrol, also known as Michler’s hydrol, is an organic compound with the chemical formula C₁₇H₂₂N₂O. It is a white solid that is soluble in various organic solvents. This compound is notable as the reduced derivative of Michler’s ketone and serves as a precursor to triarylmethane dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Bis(dimethylamino)benzhydrol can be synthesized through the reduction of Michler’s ketone. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 4,4’-Bis(dimethylamino)benzhydrol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(dimethylamino)benzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Bis(dimethylamino)benzhydrol has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of triarylmethane dyes, which are important in various dyeing processes.

    Biology: The compound is used in biological staining techniques due to its ability to form colored complexes.

    Medicine: Research is ongoing into its potential use in medical diagnostics and therapeutic applications.

    Industry: It is utilized in the production of pigments, inks, and other colorants

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(dimethylamino)benzhydrol is unique due to its dual role as both a reduced derivative of Michler’s ketone and a precursor to triarylmethane dyes. Its reactivity and solubility in organic solvents make it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

bis[4-(dimethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12,17,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZSIUVOIFJGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051603
Record name 4,4'-Bis(dimethylamino)benzhydrol
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Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-58-4
Record name 4,4′-Bis(dimethylamino)benzhydrol
Source CAS Common Chemistry
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Record name 4,4'-Bis(dimethylamino)benzhydrol
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Record name 4,4'-Bis(dimethylamino)benzhydrol
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Record name Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-
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Record name 4,4'-Bis(dimethylamino)benzhydrol
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Record name 4,4'-bis(dimethylamino)benzhydryl alcohol
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Record name 4,4'-BIS(DIMETHYLAMINO)BENZHYDROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4,4'-Bis(dimethylamino)benzhydrol function in electron-beam-induced color imaging?

A1: this compound (BH) acts as a color-changing agent within a polymer matrix. When an electron beam interacts with the polymer film containing an acid generator and BH, the acid generator releases acid []. This acid then reacts with BH, triggering a chemical transformation that results in a visible color change []. This principle allows for high-resolution color imaging using electron beam direct writing (EBDW) [].

Q2: Are there any other compounds that can be used similarly to this compound in this context?

A2: Yes, the research demonstrates that Rhodamine B base (RB) can also be used in a similar manner for electron-beam-induced color imaging []. Upon acidification by the activated acid generator, RB undergoes a chromic reaction, leading to a distinct color change []. The choice between RB and BH depends on the desired color output as they exhibit different absorption maxima, with RB at 560 nm and BH at 612 nm [].

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